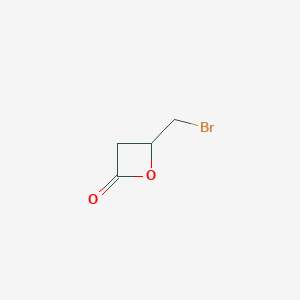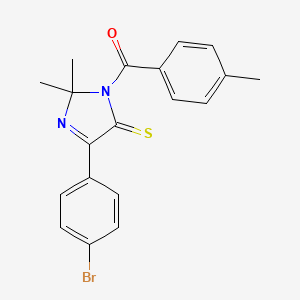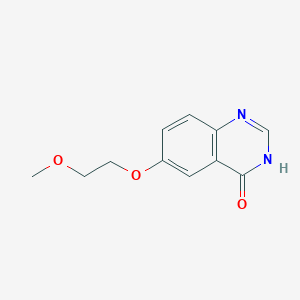
4-(Bromomethyl)oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)oxetan-2-one is a chemical compound with the molecular formula C4H5BrO2. It is characterized by a four-membered oxetane ring with a bromomethyl group attached to the second carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .
Mécanisme D'action
Target of Action
Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physiochemical properties .
Mode of Action
It’s known that oxetanes can undergo ring opening with trimethyloxosulfonium ylide, forming a range of oxetane derivatives . This process requires moderate heating and proceeds via an SN2 transition structure, sensitive to epoxide substitution .
Biochemical Pathways
Oxetanes have been shown to influence the stability of acyl enzyme intermediates .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral .
Result of Action
It’s known that oxetanes can reduce the basicity of adjacent nitrogen atoms, subtly modulating the basicity and potentially lowering a drug’s overall lipophilicity .
Action Environment
It’s known that the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature could be a significant environmental factor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . Another method involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)oxetan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and ring-opening.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Ring-Opening: Acidic or basic catalysts facilitate ring-opening reactions.
Major Products: The major products formed from these reactions include various substituted oxetanes and open-chain compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Bromomethyl)oxetan-2-one has several applications in scientific research:
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)oxetane: Similar in structure but lacks the carbonyl group present in 4-(Bromomethyl)oxetan-2-one.
Oxetan-3-one: Another oxetane derivative with different substitution patterns.
Uniqueness: this compound is unique due to its combination of a strained oxetane ring and a reactive bromomethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(bromomethyl)oxetan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEVWTVEQBJECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)






![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)

![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)
![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2878098.png)

